

Technical Guide: **tert-Butyl 3-formylbenzylcarbamate (CAS 170853-04-0)**

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Compound of Interest

Compound Name:	<i>tert-Butyl 3-formylbenzylcarbamate</i>
Cat. No.:	B061396

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For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-formylbenzylcarbamate, with the CAS number 170853-04-0, is a bifunctional organic compound that serves as a crucial intermediate in synthetic organic chemistry. Its structure incorporates a benzaldehyde moiety and a Boc-protected aminomethyl group, making it a versatile building block for the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a reactive aldehyde and a protected amine allows for selective and sequential chemical transformations, offering significant strategic advantages in multistep syntheses. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental details and data for laboratory use.

Chemical and Physical Properties

tert-Butyl 3-formylbenzylcarbamate is typically a pale yellow solid under standard conditions.

[1] The key physicochemical and structural data are summarized in the table below.

Property	Value
CAS Number	170853-04-0
Molecular Formula	C ₁₃ H ₁₇ NO ₃
Molecular Weight	235.28 g/mol [1]
Appearance	Pale yellow solid [1]
IUPAC Name	tert-butyl N-(3-formylbenzyl)carbamate
Synonyms	3-(Aminomethyl)benzaldehyde, N-Boc Protected; Tert-Butyl N-(3- Formylbenzyl)Carbamate [1]
InChI	InChI=1S/C13H17NO3/c1-13(2,3)17-12(16)14- 8-10-5-4-6-11(7-10)9-15/h4-7,9H,8H2,1-3H3, (H,14,16) [1]
SMILES	CC(C)(C)OC(=O)NCc1cccc(c1)C=O [1]

Synthesis

The synthesis of **tert-butyl 3-formylbenzylcarbamate** can be achieved through a few key pathways, primarily involving the protection of the amino group of 3-(aminomethyl)benzaldehyde or the functional group transformation of a related precursor. A common and efficient method is the Boc protection of 3-(aminomethyl)benzaldehyde.

Experimental Protocol: Boc Protection of 3-(aminomethyl)benzaldehyde

This protocol describes the synthesis of **tert-butyl 3-formylbenzylcarbamate** from 3-(aminomethyl)benzaldehyde using di-tert-butyl dicarbonate (Boc₂O).

Materials:

- 3-(aminomethyl)benzaldehyde hydrochloride
- Di-tert-butyl dicarbonate (Boc₂O)

- Sodium bicarbonate (NaHCO_3)
- Dichloromethane (DCM)
- Water (H_2O)
- Magnesium sulfate (MgSO_4)
- Stir plate and magnetic stir bar
- Round-bottom flask
- Separatory funnel
- Rotary evaporator

Procedure:

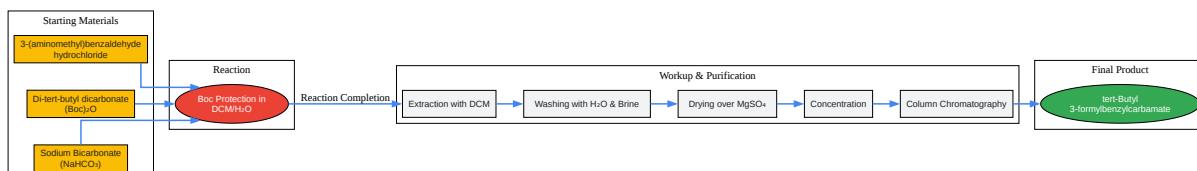
- To a solution of 3-(aminomethyl)benzaldehyde hydrochloride (1.0 eq) in a mixture of dichloromethane and water, add sodium bicarbonate (2.5 eq).
- Stir the mixture vigorously at room temperature until the starting material is fully dissolved and the solution becomes basic.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise to the reaction mixture over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
- Wash the organic layer sequentially with water and brine.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford **tert-butyl 3-formylbenzylcarbamate** as a pale yellow solid.

Expected Yield: 85-95%

Synthesis Workflow

The logical workflow for the synthesis of **tert-butyl 3-formylbenzylcarbamate** is depicted below.



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Synthesis workflow for **tert-Butyl 3-formylbenzylcarbamate**.

Spectroscopic Data

The structural confirmation of **tert-butyl 3-formylbenzylcarbamate** is typically performed using nuclear magnetic resonance (NMR) spectroscopy. While specific peak assignments can

vary slightly based on the solvent and instrument, the following provides a representative interpretation of the ^1H and ^{13}C NMR spectra.

^1H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~10.0	s	1H		Aldehyde proton (-CHO)
~7.8	d	1H		Aromatic proton
~7.6	s	1H		Aromatic proton
~7.5	t	1H		Aromatic proton
~7.4	d	1H		Aromatic proton
~5.0	br s	1H		NH proton
~4.4	d	2H		Methylene protons (-CH ₂ -)
~1.5	s	9H		tert-Butyl protons (-C(CH ₃) ₃)

¹³ C NMR	Chemical Shift (ppm)	Assignment
~192.0		Aldehyde carbonyl carbon
~156.0		Carbamate carbonyl carbon
~139.0		Aromatic quaternary carbon
~136.5		Aromatic quaternary carbon
~131.0		Aromatic CH carbon
~129.5		Aromatic CH carbon
~129.0		Aromatic CH carbon
~128.0		Aromatic CH carbon
~80.0		tert-Butyl quaternary carbon
~45.0		Methylene carbon
~28.5		tert-Butyl methyl carbons

Applications in Drug Discovery and Development

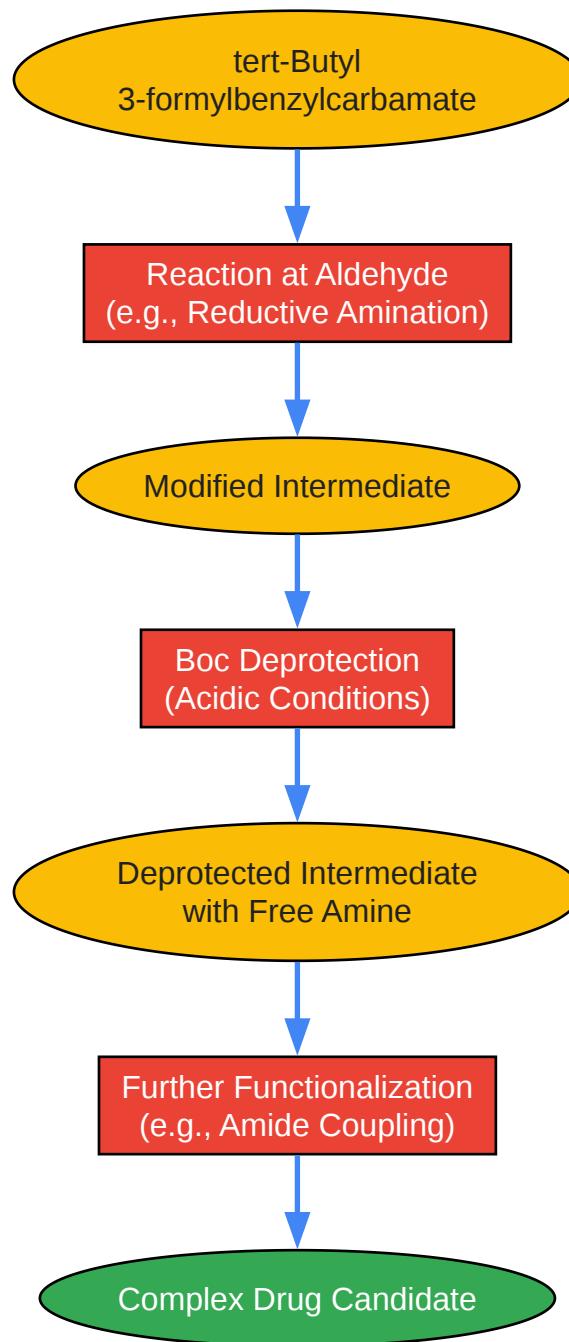
tert-Butyl 3-formylbenzylcarbamate is a valuable intermediate in the synthesis of various pharmaceutical compounds. The aldehyde group can undergo a variety of reactions, including reductive amination, Wittig reactions, and condensations, to introduce diverse functionalities. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized.

While specific, publicly available examples of its direct use in the synthesis of marketed drugs are limited, its structural motif is present in numerous compounds under investigation. The strategic placement of the formyl and protected amino groups on the benzyl ring allows for the construction of complex molecular scaffolds.

Logical Relationship in Drug Synthesis

The utility of **tert-butyl 3-formylbenzylcarbamate** in a hypothetical drug synthesis workflow is illustrated below. This diagram shows how the intermediate can be sequentially modified at its

two functional groups to build a more complex molecule.



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Role of the intermediate in a multi-step synthesis.

Conclusion

tert-Butyl 3-formylbenzylcarbamate is a strategically important building block for organic synthesis, particularly in the field of medicinal chemistry. Its bifunctional nature allows for controlled and sequential introduction of molecular complexity, making it a valuable tool for the synthesis of novel drug candidates and other high-value chemical entities. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this versatile intermediate in their synthetic endeavors.

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References

- 1. CAS 170853-04-0: TERT-BUTYL 3-FORMYL BENZYL CARBAMATE [cymitquimica.com]
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